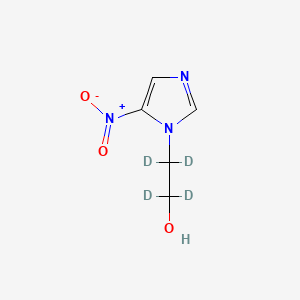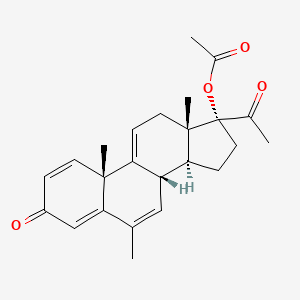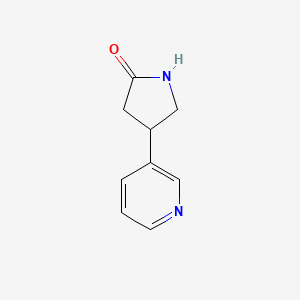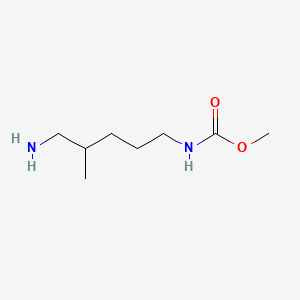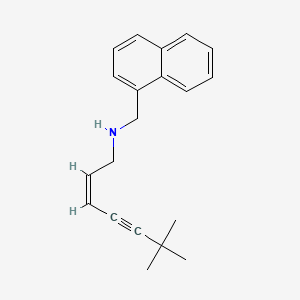
N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Formoterol Fumarate (21) (Mixture of Diastereomers): is a chemical compound that serves as an impurity of Formoterol fumarate dihydrate. It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is often used in research and pharmaceutical applications due to its structural similarity to Formoterol, a long-acting β2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Formoterol Fumarate involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure, which includes the aromatic ring and the side chains.
Introduction of Functional Groups: Functional groups such as hydroxyl, amino, and methoxy groups are introduced through various chemical reactions.
Formation of Diastereomers: The final step involves the formation of diastereomers through stereoselective reactions.
Industrial Production Methods: Industrial production of N-Methyl Formoterol Fumarate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: N-Methyl Formoterol Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated products, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Chemistry: N-Methyl Formoterol Fumarate is used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: In biological research, the compound is used to study the pharmacokinetics and pharmacodynamics of β2-adrenoceptor agonists.
Medicine: The compound is used in the development and testing of new drugs for the treatment of respiratory diseases such as asthma and COPD.
Industry: In the pharmaceutical industry, N-Methyl Formoterol Fumarate is used in the quality control of Formoterol-containing products to ensure their safety and efficacy .
Mechanism of Action
N-Methyl Formoterol Fumarate exerts its effects by binding to β2-adrenoceptors, which are G protein-coupled receptors located on the surface of smooth muscle cells in the respiratory tract. Upon binding, the compound activates the receptor, leading to the relaxation of smooth muscle cells and bronchodilation. This mechanism is similar to that of Formoterol, which is used to relieve bronchospasm in asthma and COPD patients .
Comparison with Similar Compounds
Formoterol Fumarate: A long-acting β2-adrenoceptor agonist used in the treatment of asthma and COPD.
Salmeterol: Another long-acting β2-adrenoceptor agonist with a similar mechanism of action.
Albuterol: A short-acting β2-adrenoceptor agonist used for quick relief of asthma symptoms.
Uniqueness: N-Methyl Formoterol Fumarate is unique due to its specific structural modifications, which make it a valuable reference standard for the identification of impurities in Formoterol formulations. Its mixture of diastereomers also provides a unique profile for studying stereoisomerism in pharmacological research .
Properties
CAS No. |
1795133-97-9 |
|---|---|
Molecular Formula |
C24H30N2O8 |
Molecular Weight |
474.51 |
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C20H26N2O4.C4H4O4/c1-14(10-15-4-7-17(26-3)8-5-15)22(2)12-20(25)16-6-9-19(24)18(11-16)21-13-23;5-3(6)1-2-4(7)8/h4-9,11,13-14,20,24-25H,10,12H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IECWPBVJPVCKJS-WLHGVMLRSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)N(C)CC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Synonyms |
N-[2-Hydroxy-5-[1-hydroxy-2-[methyl[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (2E)-2-Butenedioate Salt (2:1); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


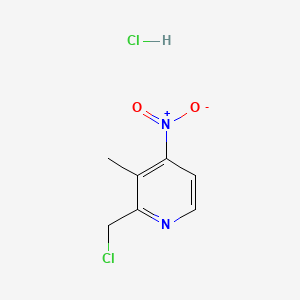
![(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine](/img/structure/B586364.png)

